

Unlocking the Therapeutic Potential of D-Idose Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *D-Idose-18O2*

Cat. No.: B15142495

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For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Idose, a rare aldohexose, and its derivatives are emerging as a promising class of compounds with diverse therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on their potential in oncology, and as enzyme inhibitors. It details their mechanism of action, quantitative efficacy, and methodologies for their synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.

Anti-proliferative Activity of D-Idose and Its Derivatives

D-Idose has demonstrated significant anti-proliferative activity against certain cancer cell lines. Notably, at a concentration of 5 mM, D-Idose inhibited the proliferation of MOLT-4F human leukemia cells by 60%.^{[1][2]} This effect is more pronounced than that of its more studied counterpart, D-allose, which showed 46% inhibition under the same conditions.^{[1][2]} However, D-Idose did not exhibit significant anti-proliferative activity against DU-145 human prostate cancer cells at the same concentration.^{[1][2]}

The anti-proliferative effects of D-Idose are attributed to its ability to inhibit cellular glucose uptake.^[1] Studies have shown that 5 mM D-Idose reduces 2-deoxy-D-glucose (2DG) uptake to 78% of that in untreated MOLT-4F cells.^[1] Interestingly, this mechanism appears to be independent of the thioredoxin-interacting protein (TXNIP) pathway, a known regulator of

glucose uptake that is modulated by D-allose.[2] The C-6 hydroxy group and the aldose structure of D-Idose are crucial for its anti-proliferative activity, as 6-deoxy-D-Ido showed no inhibitory effect.[2]

Quantitative Data on Anti-proliferative Activity

Compound	Cell Line	Concentration (mM)	% Inhibition	Reference
D-Idose	MOLT-4F	5	60%	[1][2]
D-Allose	MOLT-4F	5	46%	[1][2]
D-Idose	DU-145	5	Not significant	[1][2]
6-deoxy-D-Idose	MOLT-4F	5	No inhibition	[2]

D-Idose Derivatives as Enzyme Inhibitors

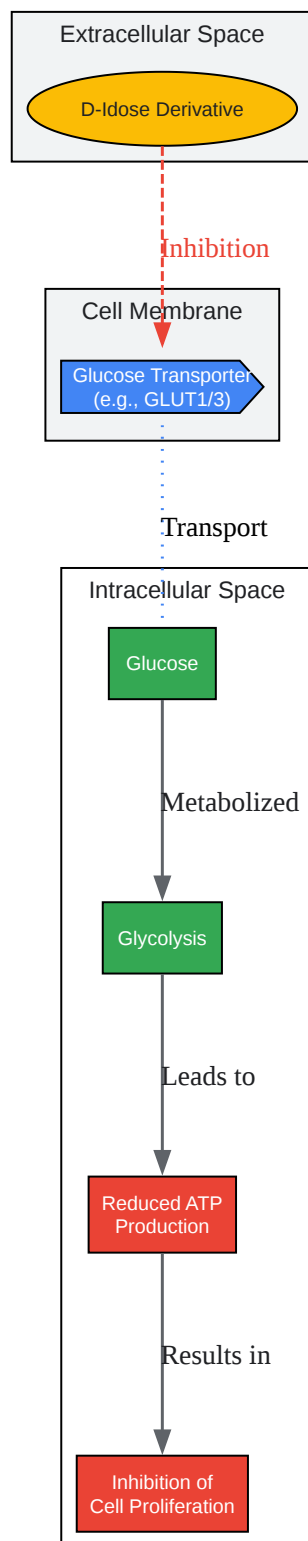
L-Idose, the C-5 epimer of D-glucose, has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications. While not an inhibitor in this context, its kinetic parameters provide valuable insights for designing inhibitors. The Michaelis-Menten constant (KM) of L-idose for human recombinant aldose reductase is 3.9 mM.

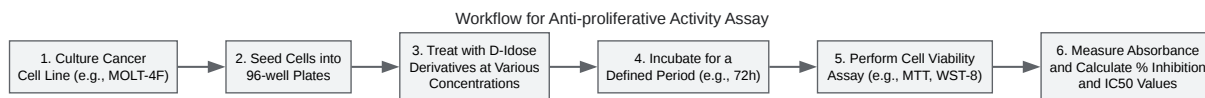
Further research is needed to explore the inhibitory potential of various D-Idose derivatives against key enzymes in metabolic pathways, such as hexokinase and glucokinase, which are often dysregulated in cancer.

Signaling Pathway Modulation by D-Idose

The primary mechanism of action for the anti-proliferative effects of D-Idose involves the disruption of glucose metabolism in cancer cells. This is achieved through the inhibition of glucose uptake, leading to a reduction in the intracellular pool of glucose available for glycolysis and subsequent ATP production. The specific glucose transporters (GLUTs) targeted by D-Idose derivatives are an active area of investigation.

Proposed Mechanism of D-Idose Anti-proliferative Activity





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